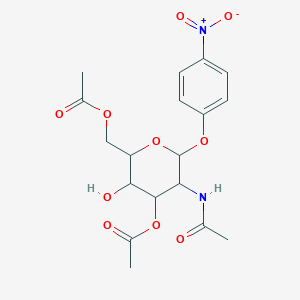

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside

Description

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc) modified with acetyl groups at the 3- and 6-positions and a 4-nitrophenyl aglycone. This compound is widely utilized in biochemical research as a chromogenic substrate for enzymes like β-N-acetylglucosaminidases, which hydrolyze the glycosidic bond to release 4-nitrophenol, detectable via spectrophotometry . Its acetylated structure enhances stability during enzymatic assays while the nitrophenyl group provides a measurable signal upon cleavage. The compound is synthesized through glycosylation reactions involving acetyl-protected donors and nitrophenyl acceptors, typically yielding ~45% under optimized conditions .

Properties

Molecular Formula |

C18H22N2O10 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

[5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21) |

InChI Key |

JUHIIFBVHGQNAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically uses sodium acetate in acetonitrile at 25°C with a pH of 5 over 168 hours .

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group.

Substitution: The acetyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts.

Substitution: Reagents such as sodium methoxide can be used to remove acetyl groups.

Major Products

Reduction: Produces 4-aminophenyl derivatives.

Substitution: Results in deacetylated glucopyranoside derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H22N2O10

- Molecular Weight : 426.37 g/mol

- Melting Point : 190-192°C (decomposition)

- Solubility : Soluble in chloroform, DMF, and DMSO .

Enzymatic Applications

One of the primary applications of 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside is as a substrate in enzyme assays. It is particularly useful in studying glycosidases due to its structural similarity to natural substrates.

Case Study: β-Hexosaminidases

Research has demonstrated that this compound can serve as a substrate for mammalian β-hexosaminidases, which are crucial for cellular processes. These enzymes cleave the glycosidic bond in the compound, facilitating studies on enzyme kinetics and specificity .

Synthetic Chemistry

The compound is also employed in synthetic chemistry as an intermediate for producing more complex glycosides and oligosaccharides. Its acetylated form allows for selective deprotection reactions, enabling the synthesis of various sugar derivatives.

Synthesis Example

A notable synthesis involves the reaction of 4-nitrophenol with acetamido sugars under specific conditions to yield this compound with high purity. The reaction typically involves using sodium acetate in acetonitrile at controlled pH levels, demonstrating its utility in synthetic pathways .

Drug Development

In drug development, this compound's structural features make it a candidate for designing inhibitors targeting glycosidases involved in disease processes. The introduction of the nitrophenyl group enhances its potential as a chromogenic substrate for detecting enzyme activity.

Therapeutic Potential

Studies suggest that derivatives of this compound could be developed into therapeutic agents targeting conditions such as lysosomal storage disorders, where glycosidase activity is compromised .

Comparison Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Enzymatic Assays | Substrate for studying glycosidase activity | β-Hexosaminidase kinetics |

| Synthetic Chemistry | Intermediate in synthesizing glycosides | Synthesis of oligosaccharides |

| Drug Development | Potential therapeutic agent for glycosidase-related diseases | Inhibitors for lysosomal storage disorders |

Mechanism of Action

The compound acts as a substrate for glycosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and inhibition mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Physical Properties

Table 2: Comparative Physical Data

Key Observations :

- The 4-nitrophenyl aglycone confers higher melting points compared to 2-nitrophenyl derivatives due to improved crystallinity .

- Benzylidene protection increases optical rotation magnitude, reflecting conformational rigidity .

Spectroscopic Data

Table 3: NMR Comparison (Selected Signals)

Key Observations :

- H-1 chemical shifts reflect β-configuration (J=6–8 Hz).

- Benzylidene protection deshields H-1, shifting it upfield compared to acetylated analogues .

Biological Activity

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside, with the CAS number 61891-87-0, is a synthetic glycoside that has been studied for its biological activities, particularly in the context of enzymatic assays and inhibition studies. This compound is a derivative of N-acetylglucosamine and is often used as a substrate or inhibitor in biochemical research.

Enzymatic Substrate

One of the primary biological activities of 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside is its role as a substrate for certain glycosidases. Specifically, it is related to the family of N-acetyl-β-D-hexosaminidases (NAGases), which are enzymes involved in the breakdown of glycosidic bonds in glycoproteins and glycolipids.

N-Acetyl-β-D-Hexosaminidases (NAGases)

Similar to its simpler analogue, 4-Nitrophenyl N-acetyl-β-D-glucosaminide (CAS 3459-18-5), this compound can be hydrolyzed by NAGases to release 4-nitrophenol, which can be quantitatively measured to assess enzyme activity .

Inhibition Studies

While the compound itself is primarily used as a substrate, its structural modifications and related compounds have been explored for their inhibitory effects on glycosidases.

Related Compounds and Inhibition

Studies on related glycosidase inhibitors, such as NAG-thiazoline derivatives, provide insights into the potential inhibitory mechanisms of modified glucosaminides. For instance, C-6-azido-NAG-thiazoline derivatives have been shown to inhibit β-N-acetylhexosaminidases and β-N-acetylglucosaminidases, although with varying efficiencies compared to the parent NAG-thiazoline .

Reaction Conditions and Product Distribution

The synthesis and enzymatic reactions involving 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside can be influenced by reaction conditions. For example, the synthesis of this compound and its analogues can be carried out in acetonitrile with sodium acetate at pH 5 over 168 hours, resulting in specific product distributions:

| Product | Yield |

|---|---|

| 7364-99-0 | 51% |

| 61891-87-0 | 11% |

| 1092479-41-8 | 7% |

These conditions highlight the complexity and specificity required in the synthesis and utilization of these compounds .

Enzyme Assays

In enzymatic assays, the hydrolysis of 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside by NAGases can be monitored through the release of 4-nitrophenol, which absorbs light at 405 nm. This method allows for the rapid and accurate determination of NAGase activity.

Inhibition Constants

Although direct inhibition data for 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside is limited, related studies on NAG-thiazoline derivatives provide valuable insights. For instance, the inhibition constants () for NAG-thiazoline and its C-6-azido derivative against various β-N-acetylglucosaminidases are as follows:

| Enzyme | NAG-thiazoline (, μM) | C-6-Azido-NAG-thiazoline (, μM) |

|---|---|---|

| β-N-acetylhexosaminidase (T. flavus) | 42.7 ± 1.9 | 211.9 ± 16.3 |

| β-N-acetylhexosaminidase (S. plicatus) | 24 ± 5 | n.d. |

| O-GlcNAcase (B. thetaiotaomicron) | 0.029 ± 0.003 | 3.1 ± 0.3 |

| O-GlcNAcase (human) | 0.18 ± 0.03 | 19.3 ± 11.9 |

These values indicate that while the original NAG-thiazoline is a potent inhibitor, the C-6-azido derivative is less effective, particularly against human O-GlcNAcase .

Q & A

Basic: What are the optimized synthesis protocols for 4-nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside?

Answer:

The compound is synthesized via regioselective acetylation and glycosylation. Key steps include:

- Acetylation : React precursor 2-acetamido-2-deoxy-β-D-glucopyranoside with acetyl chloride in methanol under controlled conditions (0–5°C, 2–4 hours) to protect hydroxyl groups .

- Glycosylation : Use p-nitrophenol as the aglycone donor. Activate the glycosyl donor (e.g., trichloroacetimidate) and couple it to the acetylated sugar in dichloromethane (DCM) with tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. Monitor reaction progress via TLC (heptane/acetone 3:7, Rf ≈ 0.40–0.52) .

- Yield Optimization : Typical yields range from 40% to 44%, influenced by stoichiometric ratios (e.g., 1:1.2 donor-to-acceptor) and purification via silica gel chromatography .

Basic: How is this compound purified, and what analytical methods confirm its structure?

Answer:

- Purification : After synthesis, crude products are purified via column chromatography (silica gel, heptane/acetone gradient). Fractions are analyzed by TLC, and pure fractions are concentrated under reduced pressure .

- Characterization :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm acetylation patterns (e.g., δ 2.00–2.16 ppm for acetyl groups) and glycosidic linkage (δ 5.71 ppm for anomeric proton) .

- HRMS : Validate molecular weight (e.g., [M + Na]<sup>+</sup> at m/z 779.2123) .

- Optical Rotation : Specific rotation ([α]D<sup>25</sup> ≈ -12.0° to -27.8° in CHCl3) confirms stereochemical integrity .

Basic: Why is this compound a preferred substrate for studying β-N-acetylglucosaminidases?

Answer:

The 4-nitrophenyl group acts as a chromophore, enabling real-time monitoring of enzymatic hydrolysis via UV-Vis spectroscopy (λmax = 405 nm upon cleavage). The acetylated glucosamine backbone mimics natural substrates (e.g., chitin derivatives), making it ideal for:

- Kinetic Assays : Measure Km and Vmax using continuous spectrophotometric methods .

- Enzyme Specificity : Its structure discriminates between hexosaminidase isoforms (e.g., HexA vs. HexB) in human urine or tissue lysates .

Advanced: How to design a kinetic assay using this compound to resolve conflicting enzyme activity data across species?

Answer:

Contradictions in activity (e.g., fungal vs. mammalian β-N-acetylglucosaminidases) arise from structural differences in enzyme active sites. To address this:

- Assay Conditions : Use 1–5 mM substrate in 50 mM citrate-phosphate buffer (pH 4.5), 37°C. Include controls with 4-deoxy analogs (e.g., 4-deoxy-glycosides) to probe C4-OH dependency .

- Data Normalization : Express activity relative to a reference substrate (e.g., phenyl-GlcNAc). For fungal enzymes, 4-deoxy derivatives show 85% activity vs. wild-type substrates, whereas mammalian enzymes exhibit <10% .

- Molecular Docking : Validate findings with in silico models (e.g., Aspergillus oryzae β-hexosaminidase) to map substrate-enzyme interactions .

Advanced: How can this compound be modified to study transglycosylation reactions in glycosynthase engineering?

Answer:

- Donor Synthesis : Replace the 4-nitrophenyl group with a leaving group (e.g., fluoride) to create a glycosyl donor. For example, 4-deoxy derivatives (e.g., compound 1 in ) enable transglycosylation without hydrolysis .

- Reaction Optimization : Use 75 mM donor, 300 mM acceptor (e.g., GlcNAc), and Talaromyces flavus β-hexosaminidase at 35°C for 5–6 hours. Monitor via TLC and isolate products using size-exclusion chromatography (yields up to 52%) .

Advanced: What analytical challenges arise when characterizing enzymatic hydrolysis products of this compound?

Answer:

- Byproduct Interference : Acetyl migration during hydrolysis can generate false peaks in HPLC. Mitigate by quenching reactions with cold methanol and immediate analysis .

- Sensitivity Limits : Low-concentration 4-nitrophenol requires high-resolution detectors (e.g., UPLC-UV at 405 nm). For micro-scale assays, combine with fluorogenic substrates (e.g., 4-methylumbelliferyl analogs) .

Advanced: How does the acetyl pattern (3,6-di-O-acetyl) influence enzymatic recognition vs. other derivatives?

Answer:

- Steric Effects : 3,6-di-O-acetylation blocks exo-acting glycosidases but permits endo-enzymes (e.g., Penicillium spp.) to cleave internal glycosidic bonds. Compare with 4,6-di-O-acetyl analogs ( ) to map subsite specificity .

- Deacetylation Studies : Treat with lipases or alkaline conditions to selectively remove acetyl groups and assess activity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.